2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a sulfonamide group, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 2,5-dimethylphenylamine using a sulfonyl chloride derivative. This intermediate is then reacted with an appropriate thiadiazole derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its ability to inhibit specific enzymes can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The thiadiazole ring may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide, are known for their antimicrobial properties.
Thiadiazoles: Compounds like 1,3,4-thiadiazole derivatives are studied for their diverse biological activities.
Uniqueness
What sets 2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-5-14-17-18-15(23-14)16-13(20)9-19(4)24(21,22)12-8-10(2)6-7-11(12)3/h6-8H,5,9H2,1-4H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBPFGWLWTWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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